molecular formula C26H24FN3O2S B2850260 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 866846-24-4

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2850260
CAS No.: 866846-24-4
M. Wt: 461.56
InChI Key: ITDJEXRTHRUFPH-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a fluorinated quinoline derivative featuring a 4-methylbenzenesulfonyl substituent at position 3 and a 4-phenylpiperazine group at position 2. The 4-methylbenzenesulfonyl moiety is a strong electron-withdrawing group, which may influence solubility and binding affinity in biological systems. The 4-phenylpiperazine group contributes to conformational flexibility and could enhance interactions with target receptors, such as neurotransmitter transporters or enzymes .

Properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S/c1-19-7-10-22(11-8-19)33(31,32)25-18-28-24-12-9-20(27)17-23(24)26(25)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJEXRTHRUFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in a polar solvent such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to altered signaling pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Analysis of Quinoline Derivatives

Quinoline derivatives often exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Position 2 Position 3 Position 4 Position 6 Key Features
Target Compound 4-Methylbenzenesulfonyl 4-Phenylpiperazin-1-yl Fluoro Electron-withdrawing sulfonyl; flexible piperazine; enhanced stability
C4 (Methyl 4-(4-(2-(4-Fluorophenyl)...) 4-Fluorophenyl Piperazin-1-yl (methyl ester) Fluorine enhances polarity; ester group may reduce metabolic stability
4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) 4-Chlorophenyl 4-Methoxyphenyl Amino Chlorine (electron-withdrawing) and methoxy (electron-donating) balance
6-Fluoro-3-(4-methoxybenzoyl)... 4-Methoxybenzoyl Piperidin-1-yl Fluoro Benzoyl (electron-withdrawing) vs. sulfonyl; piperidine reduces flexibility
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline 4-Fluorophenyl Adamantan-1-yl Bulky adamantyl group improves lipophilicity; fluorine enhances selectivity

Key Observations :

  • Solubility : The phenylpiperazine moiety (target) may improve water solubility compared to piperidine () due to increased hydrogen-bonding capacity.
  • Steric Factors : The adamantyl group in introduces steric hindrance, contrasting with the target’s planar sulfonyl group, which favors receptor penetration.

Biological Activity

The compound 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic derivative belonging to the quinoline class, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the biological activity of this compound based on recent studies, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C21H23FN2O2S\text{C}_{21}\text{H}_{23}\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a fluoro group at position 6, a sulfonyl group attached to a methylbenzene moiety at position 3, and a piperazine ring at position 4. The presence of these functional groups is crucial for its biological activity.

Research indicates that quinoline derivatives, including this compound, exhibit their biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. Additionally, they may interact with various viral proteins, enhancing their antiviral properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. Molecular docking studies have indicated strong binding affinity to viral targets such as:

  • Hepatitis B virus (HBV) : IC50 values indicate effective inhibition of viral replication.
  • COVID-19 main protease : Demonstrated competitive inhibition with reference ligands, suggesting potential use in treating COVID-19.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The compound showed a significant reduction in bacterial load in vitro and in animal models, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Antiviral Research : Another study focused on the antiviral properties against HBV and SARS-CoV-2. The compound was found to inhibit viral replication effectively, with mechanisms involving direct interaction with viral proteases .

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